BMS-911543

Description

JAK2 Inhibitor BMS-911543 is an orally available small molecule targeting a subset of Janus-associated kinase (JAK) with potential antineoplastic activity. JAK2 inhibitor BMS-911543 selectively inhibits JAK2, thereby preventing the JAK/STAT (signal transducer and activator of transcription) signaling cascade, including activation of STAT3. This may lead to an induction of tumor cell apoptosis and a decrease in cellular proliferation. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival.

BMS-911543 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

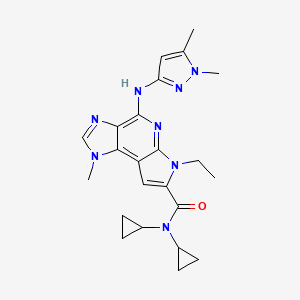

IUPAC Name |

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCINBYQJBYJGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155403 | |

| Record name | BMS-911543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271022-90-2 | |

| Record name | BMS-911543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-911543 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-911543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-911543 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-911543: A Deep Dive into the Mechanism of Action in JAK2-Dependent Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-911543, a highly selective and potent small-molecule inhibitor of Janus kinase 2 (JAK2). Myeloproliferative neoplasms (MPNs) are often driven by the constitutive activation of the JAK2-STAT pathway, frequently due to a specific mutation, JAK2-V617F.[1][2] BMS-911543 has been developed as a targeted therapy for these conditions, and this document details its biochemical and cellular activity, the experimental methods used for its characterization, and its effects on downstream signaling pathways.

Core Mechanism of Action: Selective JAK2 Inhibition

BMS-911543 functions as a reversible, ATP-competitive inhibitor of the JAK2 kinase.[3][4] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function. Cytokines and growth factors bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

In many MPNs, the JAK2-V617F mutation leads to cytokine-independent, constitutive activation of JAK2, resulting in uncontrolled cell growth.[1] BMS-911543 selectively binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets, most notably STAT5.[1][5] This targeted inhibition effectively blocks the aberrant signaling cascade that drives the disease.

X-ray crystallography has shown that a nitrogen atom in the pyrazole ring of BMS-911543 forms a hydrogen bond with the tyrosine residue Tyr931 within the JAK2 kinase domain, a key interaction for its inhibitory activity.[1][6]

References

- 1. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limited efficacy of BMS-911543 in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Probe BMS-911543 | Chemical Probes Portal [chemicalprobes.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Downstream Signaling Effects of BMS-911543 on STAT3 and STAT5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a variety of cytokines and growth factors.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its aberrant activation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[4] BMS-911543 exerts its therapeutic effects by targeting JAK2, thereby modulating the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT3 and STAT5.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of BMS-911543, with a specific focus on STAT3 and STAT5, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of BMS-911543 on JAK kinases and its downstream effects on STAT5 phosphorylation and cellular proliferation.

Table 1: BMS-911543 Inhibitory Activity against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| JAK1 | ~350 | ~318-fold | [4] |

| JAK2 | 1.1 | - | [4] |

| JAK3 | ~75 | ~68-fold | [4] |

| TYK2 | ~65 | ~59-fold | [4] |

Table 2: In Vitro Effects of BMS-911543 on Cell Proliferation and STAT5 Phosphorylation

| Cell Line | Genetic Background | Effect Measured | IC50 (nM) | Reference |

| SET-2 | JAK2-V617F | Antiproliferative | 60 | [4] |

| BaF3-V617F | Engineered JAK2-V617F | Antiproliferative | 70 | [4] |

| SET-2 | JAK2-V617F | pSTAT5 Inhibition | 80 | [4] |

| BaF3-V617F | Engineered JAK2-V617F | pSTAT5 Inhibition | 65 | [4] |

Signaling Pathways

The canonical JAK-STAT signaling cascade and the mechanism of its inhibition by BMS-911543 are depicted below.

Figure 1. JAK2-STAT3/5 Signaling Pathway and BMS-911543 Inhibition.

Experimental Protocols

This section details the methodologies for key experiments to assess the downstream effects of BMS-911543 on STAT3 and STAT5.

Western Blotting for Phosphorylated STAT3 (pSTAT3) and STAT5 (pSTAT5)

This protocol provides a framework for analyzing the phosphorylation status of STAT3 and STAT5 in response to BMS-911543 treatment.

Figure 2. Western Blotting Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of BMS-911543 or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pSTAT3 (Tyr705) and pSTAT5 (Tyr694) overnight at 4°C. Also, probe separate blots with antibodies against total STAT3 and STAT5 as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro T-Regulatory Cell Differentiation Assay

This protocol is based on studies demonstrating the effect of BMS-911543 on the differentiation of T-regulatory cells, a process dependent on STAT5 signaling.[5]

Methodology:

-

Isolation of CD4+ T-cells: Isolate CD4+ T-lymphocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.[5]

-

Cell Culture and Treatment: Culture the isolated CD4+ T-cells with a vehicle control or varying concentrations of BMS-911543 (e.g., 5 and 10 µM).[5]

-

Stimulation: Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/ml), IL-2 (e.g., 5 ng/ml), and TGF-β1 (e.g., 2 ng/ml) for 6 days to induce T-regulatory cell differentiation.[5]

-

Flow Cytometry Analysis: Harvest the cells and stain for flow cytometry analysis by gating on CD4+CD25hiFoxp3+ cells to identify the T-regulatory cell population.[5]

Discussion of Downstream Effects

BMS-911543 demonstrates potent and selective inhibition of JAK2, leading to significant downstream effects on the phosphorylation and activation of STAT3 and STAT5.

In Vitro Effects: In cellular assays, BMS-911543 effectively inhibits the proliferation of cell lines dependent on JAK2 signaling, such as those harboring the JAK2-V617F mutation.[4] This antiproliferative activity correlates with the potent inhibition of constitutively active pSTAT5.[4] Furthermore, in human PBMCs, BMS-911543 potently inhibits the phosphorylation of both pSTAT3 and pSTAT5 at low micromolar doses.[5][6][7] This leads to a reduction in the in vitro differentiation of Foxp3+ T-regulatory cells, a process highly dependent on STAT5 signaling.[5]

In Vivo Effects: In a genetically engineered mouse model of pancreatic cancer, in vivo administration of BMS-911543 (30 mg/kg daily) resulted in a significant reduction of pSTAT5 and FoxP3 positive cells within the pancreas.[5][6][7] Interestingly, in this specific model, BMS-911543 did not alter STAT3 phosphorylation, highlighting a distinct inhibitory effect on STAT5-mediated signaling in this context.[5][6][7]

Conclusion

BMS-911543 is a highly selective JAK2 inhibitor that effectively suppresses the downstream signaling of STAT3 and STAT5. Its potent inhibition of STAT5 phosphorylation, in particular, has been demonstrated in both in vitro and in vivo models, suggesting its therapeutic potential in diseases driven by aberrant JAK2-STAT5 signaling. The differential effects on STAT3 and STAT5 observed in some models warrant further investigation to fully elucidate the context-dependent mechanisms of action of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further characterize the biological activities of BMS-911543 and similar JAK2 inhibitors.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Facebook [cancer.gov]

- 3. Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Selective JAK2 Inhibitor: A Technical Chronicle of BMS-911543

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and development of BMS-911543, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). Primarily aimed at researchers, scientists, and professionals in the field of drug development, this document details the scientific journey from initial concept to clinical investigation, summarizing key preclinical and clinical findings.

Introduction: The Rationale for a Selective JAK2 Inhibitor

Myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are a group of hematological malignancies often characterized by a gain-of-function mutation in the JAK2 gene, specifically the V617F mutation.[1] This mutation leads to constitutive activation of the JAK2-STAT signaling pathway, driving uncontrolled cell growth and the clinical manifestations of these diseases.[1][2] The critical role of deregulated JAK2 signaling in MPNs provided a strong rationale for the development of a targeted inhibitor. BMS-911543 emerged from a focused drug discovery program aimed at creating a highly selective and orally bioavailable JAK2 inhibitor for the treatment of these disorders.[1][3][4]

Discovery and Lead Optimization

The development of BMS-911543 was a result of a structure-guided and ADMET (absorption, distribution, metabolism, excretion, and toxicity)-driven optimization process.[1][3][4] The starting point was a dialkylthiazole compound which, while potent, had metabolic liabilities.[3] Through refinement of the C-4 heterocycle of the imidazopyrrolopyridine core, researchers at Bristol Myers Squibb synthesized a series of analogs.[1] This effort led to the identification of BMS-911543 (compound 11), a 1,5-dimethyl pyrazole analog, which demonstrated a superior profile in terms of potency, selectivity, and metabolic stability.[1] X-ray crystallography of BMS-911543 bound to the JAK2 kinase domain revealed that a nitrogen atom in the pyrazole ring forms a key hydrogen bond with Tyr931 in the hinge region, contributing to its high affinity.[1]

Mechanism of Action and In Vitro Profile

BMS-911543 is an orally available, potent, and reversible inhibitor of JAK2.[2][5] It selectively targets the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][6] This inhibition of the JAK/STAT cascade leads to the induction of apoptosis and a reduction in cellular proliferation in JAK2-dependent cancer cells.[2][7]

Enzymatic and Cellular Potency

BMS-911543 exhibits nanomolar potency against the JAK2 enzyme and demonstrates significant selectivity over other members of the JAK family.[1][8][9] In cellular assays, it effectively inhibits the proliferation of cell lines dependent on JAK2 signaling.[3][9][10]

Table 1: In Vitro Potency and Selectivity of BMS-911543

| Target/Assay | IC50 / Ki | Selectivity vs. JAK2 | Reference |

| Enzymatic Assays | |||

| JAK2 | 1.1 nM (IC50) | - | [8][9] |

| JAK2 | 0.48 nM (Ki) | - | [5] |

| JAK1 | 356 nM (IC50) | ~324-fold | [8] |

| JAK1 | 110 nM (Ki) | ~229-fold | [1] |

| JAK3 | 73 nM (IC50) | ~66-fold | [8] |

| JAK3 | 360 nM (Ki) | ~750-fold | [1] |

| TYK2 | 66 nM (IC50) | ~60-fold | [8] |

| Cellular Assays | |||

| SET-2 (JAK2-V617F) Proliferation | 60 nM (IC50) | - | [1][9] |

| BaF3-V617F Proliferation | 70 nM (IC50) | - | [1][9] |

| SET-2 pSTAT5 Inhibition | 80 nM (IC50) | - | [1][9] |

| BaF3-V617F pSTAT5 Inhibition | 65 nM (IC50) | - | [1][9] |

Kinome Selectivity and Off-Target Profile

To assess its broader selectivity, BMS-911543 was screened against a large panel of kinases. It displayed a high degree of selectivity, with significant inhibition observed for only a small fraction of the kinases tested at a concentration of 1 µM.[1][8] In a safety panel of 45 targets, BMS-911543 showed an IC50 greater than 25 µM for all targets except for PDE4 (IC50 of 5.6 µM).[1][3]

Preclinical Development

In Vivo Pharmacodynamics and Efficacy

BMS-911543 demonstrated potent and sustained pharmacodynamic (PD) effects in in vivo models.[3][10] A single oral dose led to a dose-dependent and sustained suppression of STAT5 phosphorylation in mouse models.[1][3]

Table 2: In Vivo Pharmacodynamic Effects of BMS-911543 in Mice

| Model | Dose | Effect on pSTAT5 | Duration of Effect | Reference |

| TPO-stimulated wild-type JAK2 | 5 mg/kg | ~50% reduction | 8 hours | [1][3] |

| TPO-stimulated wild-type JAK2 | 10 mg/kg | ~65% reduction | Up to 18 hours | [1][3] |

| TPO-stimulated wild-type JAK2 | 30 mg/kg | Nearly complete normalization | Up to 18 hours | [1][3] |

| Human SET-2 xenograft (JAK2-V617F) | 2 mg/kg | Potent and sustained inhibition | Up to 7 hours | [1][3][9] |

In a murine model of JAK2-V617F-driven MPN, BMS-911543 reduced white blood cell counts and levels of certain inflammatory cytokines, although it had limited effect on red blood cell parameters.[11] Studies in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC) showed that BMS-911543 could improve histologic features of the disease and reduce STAT5 phosphorylation in the tumor microenvironment.[6]

Pharmacokinetics and ADMET

The pharmacokinetic profile of BMS-911543 was evaluated in multiple species, demonstrating good oral bioavailability.[1][9]

Table 3: Pharmacokinetic Parameters of BMS-911543

| Species | Dosing | Oral Bioavailability (%) | Reference |

| Mouse | 10.0 mg/kg PO | >50 | [1][9] |

| Rat | 1.0 mg/kg PO | >50 | [1][9] |

| Dog | 0.2 mg/kg PO | >50 | [1][9] |

| Monkey | 1.0 mg/kg PO | >50 | [1][9] |

In vitro ADMET profiling indicated good metabolic stability and excellent intrinsic permeability.[1][3] BMS-911543 was not found to be mutagenic or clastogenic in exploratory in vitro assays.[1][3] The primary metabolite identified in human liver microsomes was a 1-demethylated product, accounting for a small percentage of the total metabolism.[1]

Clinical Development

BMS-911543 advanced into clinical trials for the treatment of myelofibrosis.[1][8] A multicenter Phase 1/2a study evaluated the safety and efficacy of BMS-911543 administered orally on a twice-daily (BID) schedule to patients with high-, intermediate-2, or intermediate-1 risk primary or secondary myelofibrosis.[8]

The study demonstrated that BMS-911543 inhibited the JAK/STAT pathway signaling in peripheral blood mononuclear cells and modulated several peripheral blood proteins.[8] However, at doses of 40mg BID and higher, a greater than dose-proportional increase in Cmax and AUC was observed, along with drug accumulation after repeat dosing.[8] A retrospective analysis of clinical trial data for several JAK2 inhibitors, including BMS-911543, in patients with myelofibrosis showed that overall survival was similar across the different inhibitors.[12][13] The global development of BMS-911543 has since been discontinued.[14]

Experimental Protocols

JAK Kinase Assays

Biochemical potency against JAK family kinases was determined using enzymatic assays. The specific protocols are proprietary to the developing company, but generally involve incubating the recombinant kinase domain with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically using methods like radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).

Cell Proliferation Assays

The anti-proliferative activity of BMS-911543 was assessed in various cell lines. A common method involves seeding cells in microtiter plates and treating them with a range of inhibitor concentrations for a defined period (e.g., 48 or 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

pSTAT5 Flow Cytometry

To measure the pharmacodynamic effect of BMS-911543 on STAT5 phosphorylation, whole blood or isolated peripheral blood mononuclear cells are stimulated with a cytokine (e.g., TPO or IL-3) in the presence or absence of the inhibitor. Cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of pSTAT5 is then quantified on a per-cell basis using a flow cytometer.

Animal Models

-

Pharmacodynamic Models: Mice are administered the compound orally, and at various time points post-dose, blood or tissue samples are collected to assess the level of target engagement, typically by measuring pSTAT5 levels following ex vivo cytokine stimulation.[3]

-

Xenograft Models: Human cancer cell lines (e.g., SET-2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the vehicle or BMS-911543, and tumor growth is monitored over time.[3][9]

-

Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that mimic human disease (e.g., mutant Kras and p53 in PDAC) are used to evaluate the therapeutic potential of the drug in a more physiologically relevant context.[6]

Visualizations

Caption: The JAK-STAT signaling pathway and the inhibitory action of BMS-911543.

Caption: A simplified workflow of the discovery and development of BMS-911543.

References

- 1. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BMS-911543 - LKT Labs [lktlabs.com]

- 8. ashpublications.org [ashpublications.org]

- 9. BMS-911543 | Histone Methyltransferase | JAK | TargetMol [targetmol.com]

- 10. Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Limited efficacy of BMS-911543 in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Determinants of survival and retrospective comparisons of 183 clinical trial patients with myelofibrosis treated with momelotinib, ruxolitinib, fedratinib or BMS- 911543 JAK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BMS-911543 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-Depth Technical Guide: BMS-911543 Binding Affinity and Kinetics to JAK2 V617F Mutant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of BMS-911543, a selective inhibitor of Janus kinase 2 (JAK2), with a particular focus on its interaction with the clinically significant JAK2 V617F mutant. This document consolidates key quantitative data, details experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Cellular Potency

BMS-911543 demonstrates high-affinity binding to the JAK2 kinase and potent inhibitory activity in cellular systems driven by the constitutively active JAK2 V617F mutation. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Biochemical Binding Affinity of BMS-911543 against JAK Family Kinases

| Target Kinase | Parameter | Value (nM) | Selectivity vs. JAK2 (IC50-fold) |

| JAK2 | IC50 | 1.1 [1][2] | - |

| Ki | 0.48 [1] | - | |

| JAK1 | IC50 | ~360 | ~350[1] |

| Ki | 110[1] | - | |

| JAK3 | IC50 | ~75 | ~75[1] |

| Ki | 360[1] | - | |

| TYK2 | IC50 | ~66 | ~65[1] |

Table 2: Cellular Activity of BMS-911543 in JAK2 V617F-Dependent Cell Lines

| Cell Line | Assay | Parameter | Value (nM) |

| SET-2 (JAK2 V617F) | Antiproliferative Activity | IC50 | 60 [1] |

| pSTAT5 Inhibition | IC50 | 80 [1] | |

| BaF3-V617F | Antiproliferative Activity | IC50 | 70 [1] |

| pSTAT5 Inhibition | IC50 | 65 [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used to characterize the binding and cellular activity of BMS-911543.

Biochemical Kinase Assay (Caliper LabChip)

The in vitro potency of BMS-911543 against JAK family kinases was determined using a mobility shift microfluidic assay, such as the Caliper LabChip platform. This method measures the enzymatic activity of the kinase by quantifying the conversion of a substrate peptide to its phosphorylated form.

Principle: The assay relies on the differential electrophoretic mobility of the non-phosphorylated peptide substrate and the phosphorylated product. A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and the test compound (BMS-911543). The reaction mixture is then passed through a microfluidic chip where the substrate and product are separated by electrophoresis and detected by fluorescence. The extent of phosphorylation is proportional to the kinase activity, and the inhibitory effect of the compound is determined by the reduction in product formation.

Illustrative Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of BMS-911543 in DMSO.

-

Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA).

-

Prepare a solution of the specific JAK kinase (e.g., JAK2) in the reaction buffer.

-

Prepare a substrate solution containing the appropriate fluorescently labeled peptide substrate and ATP (at a concentration close to its Km for the specific kinase) in a buffer containing MgCl2.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 5 µL) of the diluted BMS-911543 or DMSO (vehicle control) into the wells of a microtiter plate.

-

Add the kinase solution (e.g., 10 µL) to each well and incubate briefly.

-

Initiate the kinase reaction by adding the substrate solution (e.g., 10 µL).

-

Incubate the reaction plate at a controlled temperature (e.g., 28°C) for a defined period (e.g., 25 minutes).

-

Stop the reaction by adding a stop buffer containing a chelating agent like EDTA (e.g., 25 µL of 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

-

-

Data Acquisition and Analysis:

-

Analyze the reaction products using a Caliper LabChip instrument.

-

The instrument software calculates the percentage of substrate conversion to product.

-

Plot the percentage of inhibition against the logarithm of the BMS-911543 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (MTT or equivalent)

The antiproliferative activity of BMS-911543 on JAK2 V617F-dependent cell lines, such as SET-2 and BaF3-V617F, is a key measure of its cellular potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength.

Illustrative Protocol:

-

Cell Culture and Plating:

-

Culture SET-2 or BaF3-V617F cells in appropriate growth medium.

-

Harvest the cells and determine the cell density.

-

Seed the cells into a 96-well microtiter plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of BMS-911543 in the cell culture medium.

-

Remove the old medium from the cell plate and add the medium containing the various concentrations of BMS-911543 or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

MTT Assay:

-

Add a solution of MTT to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan formation.

-

Add a solubilization solution (e.g., a solution of detergent in an acidic solvent) to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for a sufficient time to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the BMS-911543 concentration and determine the IC50 value using non-linear regression analysis.

-

Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

To assess the direct impact of BMS-911543 on the JAK2 signaling pathway, the phosphorylation status of its downstream target, STAT5, is measured. Flow cytometry is a powerful technique for quantifying the level of intracellular phosphorylated proteins on a single-cell basis.

Principle: Cells are treated with the inhibitor, fixed to preserve their cellular state, and then permeabilized to allow antibodies to access intracellular targets. A fluorescently labeled antibody specific to the phosphorylated form of STAT5 (pSTAT5) is used to stain the cells. The fluorescence intensity of individual cells is then measured by a flow cytometer, providing a quantitative measure of pSTAT5 levels.

Illustrative Protocol:

-

Cell Treatment:

-

Culture SET-2 or BaF3-V617F cells as described above.

-

Treat the cells with various concentrations of BMS-911543 or vehicle for a defined period (e.g., 1-2 hours).

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells and wash them with a suitable buffer (e.g., PBS).

-

Fix the cells using a fixative agent like paraformaldehyde to cross-link proteins and preserve the cellular architecture and phosphorylation states.

-

Permeabilize the cell membranes using a detergent such as methanol or Triton X-100 to allow antibody entry.

-

-

Antibody Staining:

-

Wash the permeabilized cells.

-

Incubate the cells with a fluorescently conjugated antibody specific for pSTAT5 (e.g., anti-pSTAT5 Alexa Fluor 647).

-

Wash the cells to remove any unbound antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cell samples on a flow cytometer.

-

Analyze the data using appropriate software to gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.

-

-

Data Analysis:

-

Calculate the percentage of pSTAT5 inhibition for each BMS-911543 concentration relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value.

-

Mandatory Visualizations

JAK-STAT Signaling Pathway and BMS-911543 Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, driving uncontrolled cell proliferation in myeloproliferative neoplasms. BMS-911543 acts as an ATP-competitive inhibitor, blocking the catalytic activity of JAK2.

Caption: JAK-STAT pathway with JAK2 V617F mutation and BMS-911543 inhibition.

Experimental Workflow for Cellular pSTAT5 Inhibition Assay

The following diagram outlines the key steps in a typical flow cytometry-based assay to determine the IC50 of BMS-911543 for the inhibition of STAT5 phosphorylation in a JAK2 V617F-driven cell line.

Caption: Workflow for determining pSTAT5 inhibition IC50 using flow cytometry.

References

BMS-911543: A Deep Dive into a Selective JAK2 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis.[1][2] Dysregulation of the JAK2-STAT pathway, often due to activating mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[2] These malignancies are characterized by the overproduction of blood cells, leading to severe complications such as splenomegaly, thrombosis, and a risk of transformation to acute myeloid leukemia.[2] BMS-911543 has been investigated as a targeted therapy to specifically address the underlying pathology of these disorders. This document provides a comprehensive technical overview of BMS-911543, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

BMS-911543 is a reversible and ATP-competitive inhibitor of JAK2.[3] It exhibits high selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2), which is attributed to its specific binding mode within the kinase domain.[2][4] The binding of BMS-911543 to JAK2 prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][5] This blockade of the JAK-STAT signaling cascade leads to the inhibition of gene transcription responsible for cell proliferation and survival, thereby exerting its anti-neoplastic effects in JAK2-dependent hematological malignancies.[1][6]

Data Presentation

Biochemical Activity and Kinase Selectivity

BMS-911543 demonstrates potent inhibition of JAK2 with significant selectivity over other JAK family members and a broad panel of other kinases.

| Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. JAK2 (IC50-fold) |

| JAK2 | 1.1 | 0.48 | 1 |

| JAK1 | ~385 | 110 | ~350 |

| JAK3 | ~82.5 | 360 | ~75 |

| TYK2 | ~72.6 | - | ~66 |

| Data compiled from multiple sources.[2][3][7] |

Cellular Activity

The inhibitory effect of BMS-911543 on cell proliferation and STAT phosphorylation has been evaluated in various cell lines.

| Cell Line | JAK2 Status | Assay | IC50 (nM) |

| SET-2 | V617F | Antiproliferation | 60 |

| SET-2 | V617F | pSTAT5 Inhibition | 80 |

| BaF3-V617F | V617F | Antiproliferation | 70 |

| BaF3-V617F | V617F | pSTAT5 Inhibition | 65 |

| CTLL-2 (IL-2 dependent) | - | Antiproliferation | 990 |

| Data from multiple sources.[2][8] |

Clinical Efficacy in Myelofibrosis (Phase 1/2a Study)

A multicenter Phase 1/2a study evaluated BMS-911543 in patients with myelofibrosis.

| Response Parameter | n | Response Rate (%) |

| Spleen Response | 31 | 62% |

| Anemia Response (Transfusion-dependent) | 31 | 44% |

| Data from a retrospective comparison of clinical trials.[9][10] |

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the anti-proliferative effects of BMS-911543 on hematopoietic cell lines.

Methodology:

-

Cell Culture: Culture JAK2-dependent cell lines (e.g., SET-2, HEL) in appropriate media and conditions.[11]

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density.

-

Compound Treatment: Treat cells with a serial dilution of BMS-911543 for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure luminescence.

-

Data Analysis: Determine the IC50 value by plotting the percentage of viable cells against the log concentration of BMS-911543.[12]

Western Blot for Phospho-STAT3/5

This protocol outlines the steps to assess the inhibition of STAT3/5 phosphorylation by BMS-911543.

Methodology:

-

Cell Treatment and Lysis: Treat cells with BMS-911543 for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

-

SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

In Vivo Murine Model of Myeloproliferative Neoplasm

This protocol describes a general approach to evaluate the in vivo efficacy of BMS-911543.

Methodology:

-

Model Generation: Utilize a murine retroviral transduction-transplantation model of JAK2V617F-driven MPN.[15][16]

-

Treatment Initiation: Once disease phenotype is established (e.g., hematocrit > 70%), initiate oral administration of BMS-911543 at desired dose levels (e.g., 3 mg/kg and 10 mg/kg) or vehicle control.[15][16]

-

Monitoring: Monitor peripheral blood counts (WBC, RBC parameters) regularly throughout the study.[15]

-

Endpoint Analysis: After a defined treatment period (e.g., 42 days), assess the proportion of JAK2V617F-positive cells in hematopoietic tissues and measure plasma cytokine levels.[15][16]

-

Pharmacodynamic Assessment: Confirm inhibitor activity in plasma using a cell-based pSTAT5 flow cytometry assay.[15]

Conclusion

BMS-911543 is a highly selective and potent JAK2 inhibitor that has demonstrated significant preclinical and clinical activity in the context of hematological malignancies, particularly myeloproliferative neoplasms. Its mechanism of action, centered on the direct inhibition of the JAK2-STAT signaling pathway, provides a strong rationale for its use in diseases driven by aberrant JAK2 activation. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals working to further understand and potentially advance therapeutic strategies targeting the JAK-STAT pathway.

References

- 1. Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Determinants of survival and retrospective comparisons of 183 clinical trial patients with myelofibrosis treated with momelotinib, ruxolitinib, fedratinib or BMS- 911543 JAK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determinants of survival and retrospective comparisons of 183 clinical trial patients with myelofibrosis treated with momelotinib, ruxolitinib, fedratinib or BMS- 911543 JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Limited efficacy of BMS-911543 in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Limited efficacy of BMS-911543 in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-911543: A Technical Analysis of its Effects on Apoptosis and Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-911543 is an orally available, potent, and highly selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK/STAT signaling pathway, often through activating mutations like JAK2-V617F, is a critical driver in various malignancies, particularly myeloproliferative neoplasms (MPNs).[4] This document provides an in-depth technical overview of the mechanism by which BMS-911543 exerts its anti-neoplastic effects, focusing specifically on its roles in inducing apoptosis and arresting cell cycle progression. By selectively targeting JAK2, BMS-911543 effectively blocks the downstream phosphorylation of STAT proteins, leading to the downregulation of genes essential for cell survival and proliferation.[1][3] This guide summarizes key quantitative data, details common experimental methodologies for assessing its efficacy, and provides visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK2/STAT Pathway

The primary mechanism of BMS-911543 is the competitive inhibition of ATP binding to the JAK2 kinase domain.[5] In many hematological cancers, constitutive activation of JAK2 leads to the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][3] Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and function as transcription factors for a host of genes that promote cell proliferation and inhibit apoptosis.

BMS-911543 selectively inhibits JAK2, thereby preventing this phosphorylation cascade.[1] This leads to a reduction in phosphorylated STAT5 (pSTAT5), which has been demonstrated in both in vitro cellular assays and in vivo pharmacodynamic models.[4][6] The suppression of the JAK2/STAT pathway is the foundational event that triggers the downstream effects on the cell cycle and apoptosis.

Quantitative Data Summary

BMS-911543 demonstrates high selectivity for JAK2 over other JAK family members and potent anti-proliferative activity in JAK2-dependent cell lines.

Table 1: Kinase Inhibitory Activity of BMS-911543

| Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 | Reference |

|---|---|---|---|

| JAK2 | 1.1 | - | [3][5][6] |

| TYK2 | 66 | ~65-fold | [4][5] |

| JAK3 | 73 - 75 | ~75-fold | [3][4][5] |

| JAK1 | 356 | ~350-fold |[4][5] |

Table 2: Cellular Anti-Proliferative and Pathway Inhibition Activity

| Cell Line | Genetic Background | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| SET-2 | JAK2-V617F | Anti-Proliferation | 60 | [4][6] |

| BaF3-V617F | Engineered JAK2-V617F | Anti-Proliferation | 70 | [4][6] |

| SET-2 | JAK2-V617F | pSTAT5 Inhibition | 80 | [4][6] |

| BaF3-V617F | Engineered JAK2-V617F | pSTAT5 Inhibition | 65 | [4][6] |

| Human PDAC Lines | Pancreatic Cancer | Anti-Proliferation | >20,000 |[7] |

Effect on Cell Cycle Progression

The anti-proliferative effects of BMS-911543 are a direct consequence of its ability to induce cell cycle arrest. By inhibiting the JAK2/STAT pathway, BMS-911543 prevents the transcription of key proteins required for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).

Studies have shown that treatment with BMS-911543 leads to a significant decrease in proliferation markers. For instance, in a preclinical model of pancreatic cancer, in vivo administration of BMS-911543 resulted in significantly fewer Ki67-positive cells, indicating a reduction in the number of actively dividing cells.[8] While specific cell cycle phase arrest (e.g., G1/S or G2/M) data for BMS-911543 is not detailed in the provided search results, the potent anti-proliferative activity in JAK2-dependent cell lines strongly suggests that the compound prevents cells from entering or completing the cell division cycle.[4][6] This is a hallmark of targeted cancer therapies that disrupt core oncogenic signaling pathways.

Induction of Apoptosis

The JAK2/STAT pathway plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic proteins, such as Bcl-xL and Mcl-1. These proteins prevent the mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic cascade.

By inhibiting JAK2, BMS-911543 downregulates the expression of these pro-survival factors.[1][3] This shifts the cellular balance in favor of pro-apoptotic proteins (e.g., BAX, BAK), leading to caspase activation and subsequent programmed cell death. The induction of apoptosis is a primary mechanism through which BMS-911543 eliminates malignant cells that are dependent on JAK2 signaling for their survival.[1][7][9] Studies have demonstrated that targeting the JAK/STAT pathway elicits apoptosis in various cancer cell lines.[7]

Experimental Protocols

The following sections describe generalized protocols for key experiments used to evaluate the effects of BMS-911543 on cell proliferation and apoptosis. These are representative methodologies and may require optimization for specific cell lines and laboratory conditions.

Cell Proliferation Assay (MTS/WST-1)

This assay measures cell viability by quantifying the metabolic activity of a cell population.

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of BMS-911543 in appropriate cell culture medium. Add the compound to the wells, ensuring a vehicle control (e.g., DMSO) is included.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add MTS or a similar tetrazolium salt-based reagent to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate for 1-4 hours until a color change is visible.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells with BMS-911543 at various concentrations and a vehicle control for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for Phospho-STAT Inhibition

This technique is used to detect the reduction in STAT phosphorylation following BMS-911543 treatment.

-

Cell Lysis: Treat cells with BMS-911543 for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT5, total STAT5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess the reduction in pSTAT5 relative to total STAT5 and the loading control.

References

- 1. Facebook [cancer.gov]

- 2. Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BMS-911543 | Histone Methyltransferase | JAK | TargetMol [targetmol.com]

- 7. Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Limited efficacy of BMS-911543 in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Consequences of Selective JAK2 Inhibition by BMS-911543: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors crucial for hematopoiesis and immune response. Dysregulation of the JAK-STAT signaling pathway, often through activating mutations like JAK2-V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1] BMS-911543 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for JAK2. This technical guide provides an in-depth overview of the functional consequences of selective JAK2 inhibition by BMS-911543, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Potency and Selectivity of BMS-911543

BMS-911543 is a reversible, ATP-competitive inhibitor of JAK2.[2] Its potency and selectivity have been extensively characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of BMS-911543 against JAK Family Kinases

| Kinase | IC50 (nM) | K_i_ (nM) | Selectivity Fold vs. JAK2 (based on IC50) |

| JAK2 | 1.1 | 0.48 | 1 |

| JAK1 | 356 | 110 | ~324 |

| JAK3 | 73 | 360 | ~66 |

| TYK2 | 66 | N/A | ~60 |

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Cellular Potency of BMS-911543 in JAK2-Dependent Cell Lines

| Cell Line | Genotype | Assay | IC50 (nM) |

| SET-2 | Human megakaryoblastic leukemia, JAK2 V617F | Proliferation | 60 |

| SET-2 | Human megakaryoblastic leukemia, JAK2 V617F | pSTAT5 Inhibition | 80 |

| BaF3-V617F | Murine pro-B cell line engineered to express JAK2 V617F | Proliferation | 70 |

| BaF3-V617F | Murine pro-B cell line engineered to express JAK2 V617F | pSTAT5 Inhibition | 65 |

Data compiled from multiple sources.[1][4][6]

Table 3: Kinome Selectivity Profile of BMS-911543

| Off-Target Kinase | IC50 (nM) |

| FLT3 | 280 |

| LYN | 300 |

| c-FMS | 450 |

| PKA | 550 |

| BMX | 1390 |

| IKKe | 2000 |

| DAPK1 | 2320 |

| SRC | 3640 |

BMS-911543 was profiled against a panel of over 450 kinases and demonstrated significant selectivity for JAK2.[2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the experimental approach to characterizing BMS-911543, the following diagrams have been generated using Graphviz.

References

- 1. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probe BMS-911543 | Chemical Probes Portal [chemicalprobes.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: BMS-911543 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro anti-proliferative effects of BMS-911543, a potent and selective inhibitor of Janus kinase 2 (JAK2). The provided information is intended for researchers and scientists in the fields of oncology, hematology, and drug development.

Introduction

BMS-911543 is a small molecule inhibitor that selectively targets JAK2, a key enzyme in the JAK/STAT signaling cascade.[1][2][3] Dysregulation of this pathway, often through mutations such as JAK2(V617F), is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs) and other cancers.[1][4] BMS-911543 exerts its anti-neoplastic activity by blocking the phosphorylation and activation of downstream STAT proteins, notably STAT3 and STAT5, which leads to the induction of tumor cell apoptosis and a reduction in cellular proliferation.[2] This document outlines a detailed protocol for evaluating the in vitro efficacy of BMS-911543 in cancer cell lines, particularly those dependent on JAK2 signaling.

Data Presentation

The following table summarizes the reported in vitro inhibitory and anti-proliferative activities of BMS-911543 in various assays and cell lines.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Biochemical Assay | JAK2 | 1.1 nM | [5] |

| Biochemical Assay | JAK1 | 356 nM | [6] |

| Biochemical Assay | JAK3 | 75 nM | [7] |

| Biochemical Assay | TYK2 | 66 nM | [6] |

| Anti-proliferative | SET-2 (JAK2 V617F) | 60 nM | [4][5] |

| Anti-proliferative | BaF3-JAK2 V617F | 70 nM | [4][5] |

| pSTAT5 Inhibition | SET-2 (JAK2 V617F) | 80 nM | [4][5] |

| pSTAT5 Inhibition | BaF3-JAK2 V617F | 65 nM | [4][5] |

| Anti-proliferative | Human PDAC cell lines | > 20 µM | [8] |

| Anti-proliferative | Murine PDAC cell lines | Not achievable | [8] |

| Anti-proliferative | CTLL2 (IL-2 dependent) | 2.9 µM | [4] |

| Anti-proliferative | BaF3 (IL-3 dependent) | 3.5 µM | [4] |

| T-cell Proliferation | IL-2 mediated | 990 nM | [4] |

Signaling Pathway

BMS-911543 inhibits the JAK2-STAT signaling pathway. The diagram below illustrates the mechanism of action.

Caption: JAK2-STAT signaling pathway and the inhibitory action of BMS-911543.

Experimental Protocols

In Vitro Cell Proliferation Assay Using MTS Reagent

This protocol describes a method to determine the effect of BMS-911543 on the proliferation of a JAK2-dependent cancer cell line, such as SET-2.

Materials:

-

BMS-911543 (stock solution in DMSO)

-

SET-2 (or other suitable JAK2-dependent cell line)

-

RPMI-1640 medium (or appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Culture:

-

Culture SET-2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in exponential growth phase before the experiment.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of BMS-911543 in culture medium from the DMSO stock. The final DMSO concentration in all wells should be less than 0.1% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared BMS-911543 dilutions or control solutions.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line's doubling time.

-

-

MTS Assay:

-

After the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time with MTS reagent should be optimized to obtain a linear absorbance response.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the BMS-911543 concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow

The following diagram outlines the key steps of the in vitro cell proliferation assay.

Caption: Workflow for the in vitro cell proliferation assay with BMS-911543.

References

- 1. Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMS-911543 | Histone Methyltransferase | JAK | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Probe BMS-911543 | Chemical Probes Portal [chemicalprobes.org]

- 8. Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BMS-911543 Colony Formation Assay with Primary MPN Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A key driver in many MPN cases is a somatic mutation in the Janus kinase 2 gene, most commonly the JAK2V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway.[1][2][3] This aberrant signaling results in cytokine-independent cell proliferation and survival, contributing to the clinical manifestations of MPNs such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).

BMS-911543 is a potent and highly selective small-molecule inhibitor of JAK2.[4][5] It has demonstrated anti-proliferative effects in cell lines dependent on JAK2 signaling and has been shown to reduce colony growth in assays using primary progenitor cells from patients with JAK2V617F-positive MPNs.[4][5][6][7] The colony formation assay, or colony-forming cell (CFC) assay, is a crucial in vitro method to assess the proliferative potential of hematopoietic progenitor cells and to evaluate the efficacy of therapeutic agents like BMS-911543. This document provides detailed protocols and application notes for setting up and performing a colony formation assay using primary MPN cells to test the effects of BMS-911543.

Signaling Pathway and Mechanism of Action

The JAK2V617F mutation leads to the constitutive activation of the JAK2 protein, which in turn phosphorylates and activates downstream Signal Transducers and Activators of Transcription (STATs), primarily STAT5.[8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, differentiation, and survival, while inhibiting apoptosis.[2] BMS-911543 selectively inhibits JAK2, thereby blocking this downstream signaling cascade.

Experimental Protocols

Isolation of Mononuclear Cells (MNCs) from Primary MPN Patient Peripheral Blood

This protocol describes the isolation of MNCs, which contain hematopoietic progenitor cells, from peripheral blood of MPN patients using density gradient centrifugation.

Materials:

-

Peripheral blood collected in heparinized tubes

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Ficoll-Paque™ PLUS

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

-

Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.

-

Carefully aspirate the upper plasma layer without disturbing the buffy coat.

-

Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated MNCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in a small volume of Iscove's Modified Dulbecco's Medium (IMDM).

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion.

Colony Formation Assay with BMS-911543

This protocol outlines the procedure for setting up a methylcellulose-based colony formation assay to evaluate the effect of BMS-911543 on the proliferation and differentiation of MPN progenitor cells.

Materials:

-

Isolated MNCs from MPN patients

-

Methylcellulose-based medium (e.g., MethoCult™ H4034 Optimum)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Cytokine cocktail (see table below for a representative formulation)

-

BMS-911543 stock solution (dissolved in DMSO)

-

35 mm culture dishes

-

100 mm culture dishes

-

Sterile water

-

3 mL syringes and 16-gauge needles

-

Humidified incubator (37°C, 5% CO2)

-

Inverted microscope

Representative Cytokine Cocktail Formulation:

| Cytokine | Final Concentration |

| Stem Cell Factor (SCF) | 50 ng/mL |

| Interleukin-3 (IL-3) | 10 ng/mL |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 10 ng/mL |

| Erythropoietin (EPO) | 3 U/mL |

Procedure:

-

Prepare a working solution of BMS-911543 in IMDM at various concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO equivalent).

-

Thaw the methylcellulose medium and cytokine cocktail.

-

In a sterile tube, combine the methylcellulose medium, cytokine cocktail, the cell suspension of MNCs (typically 1 x 10^5 to 5 x 10^5 cells/mL), and the BMS-911543 working solution or vehicle control. Vortex vigorously to ensure thorough mixing.

-

Allow the tube to stand for 5-10 minutes to let air bubbles escape.

-

Using a 3 mL syringe with a 16-gauge needle, dispense 1.1 mL of the cell mixture into the center of a 35 mm culture dish.

-

Gently rotate the dish to spread the medium evenly.

-

Place the 35 mm dishes inside a 100 mm dish containing a separate open dish with 3-4 mL of sterile water to maintain humidity.

-

Incubate the plates for 12-14 days in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, enumerate and classify the colonies under an inverted microscope based on their morphology. Common colony types include Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM).

Data Presentation

The results of the colony formation assay should be summarized in a clear and structured format. The following tables provide an example of how to present the quantitative data.

Table 1: Effect of BMS-911543 on Colony Formation from Primary MPN Cells (Illustrative Data)

| BMS-911543 Conc. (nM) | Mean BFU-E Colonies (± SD) | % Inhibition BFU-E | Mean CFU-GM Colonies (± SD) | % Inhibition CFU-GM |

| 0 (Vehicle) | 120 ± 15 | 0 | 85 ± 10 | 0 |

| 1 | 105 ± 12 | 12.5 | 80 ± 9 | 5.9 |

| 10 | 78 ± 9 | 35.0 | 72 ± 8 | 15.3 |

| 100 | 36 ± 5 | 70.0 | 55 ± 6 | 35.3 |

| 500 | 12 ± 3 | 90.0 | 30 ± 4 | 64.7 |

| 1000 | 5 ± 2 | 95.8 | 15 ± 3 | 82.4 |

Table 2: IC50 Values of BMS-911543 on Different Progenitor Colonies (Illustrative Data)

| Colony Type | IC50 (nM) |

| BFU-E | ~80 |

| CFU-GM | ~350 |

Note: The data presented in these tables are illustrative and may vary depending on the specific patient sample and experimental conditions.

Conclusion

The colony formation assay is a valuable tool for assessing the efficacy of JAK2 inhibitors like BMS-911543 on the hematopoietic progenitor cells that drive myeloproliferative neoplasms. By following these detailed protocols, researchers can obtain reproducible and quantitative data to further characterize the therapeutic potential of novel agents in the treatment of MPNs. The provided diagrams and data tables serve as a guide for experimental design and data presentation in this important area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synoptic Diagnostics of Myeloproliferative Neoplasms: Morphology and Molecular Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Megakaryocytic morphology in Janus kinase 2 V617F positive myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Limited efficacy of BMS-911543 in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokine manipulation of primitive human hematopoietic cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Recommended dosing and administration of BMS-911543 for in vivo studies in mice

Application Notes and Protocols for BMS-911543 In Vivo Studies in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-911543 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is crucial in cytokine-mediated cell proliferation, differentiation, and immune responses. Dysregulation of this pathway, often through activating mutations like JAK2-V617F, is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[4] BMS-911543 has demonstrated efficacy in preclinical in vivo models by selectively inhibiting JAK2 and its downstream signaling, primarily through the suppression of STAT5 phosphorylation.[4][5][6] These notes provide an overview of recommended dosing and administration protocols for BMS-911543 in murine models based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing regimens and pharmacokinetic parameters of BMS-911543 in mice.

Table 1: Recommended Dosing Regimens for BMS-911543 in Mice

| Mouse Model | Dosage | Route of Administration | Dosing Frequency | Duration | Vehicle | Reference |

| KPC-Brca1 (Pancreatic Cancer) | 30 mg/kg | Oral Gavage | Daily | 14 days or continuous | Not specified | [5][6] |

| SET-2 Xenograft (JAK2V617F) | <2 mg/kg | Oral | Single dose | Up to 8 hours | Not specified | [1] |

| Thrombopoetin (TPO) stimulated | 5, 10, 30 mg/kg | Oral | Single dose | Up to 18 hours | Not specified | [4][7] |

| JAK2V617F MPN Model | 3, 10 mg/kg | Oral Gavage | Daily | 42 days | 20% Citrate / 80% PEG400 | [8] |

Table 2: Pharmacodynamic Effects of BMS-911543 in Mice

| Mouse Model | Dosage | Effect | Time Point | Reference |

| SET-2 Xenograft (JAK2V617F) | 2 mg/kg | Sustained pSTAT5 suppression | Up to 7 hours | [4][7] |

| TPO-stimulated | 5 mg/kg | ~50% reduction in pSTAT5 | 8 hours | [4][7] |

| TPO-stimulated | 10 mg/kg | ~65% reduction in pSTAT5 | Up to 18 hours | [4][7] |

| TPO-stimulated | 30 mg/kg | Nearly complete normalization of pSTAT5 | Up to 18 hours | [4][7] |

| KPC-Brca1 (Pancreatic Cancer) | 30 mg/kg | Reduced pSTAT5 and FoxP3+ cells | 14 days | [5][6] |

Experimental Protocols

1. Preparation of Dosing Solution

Two vehicle formulations have been reported for the oral administration of BMS-911543.

Formulation A (Citrate/PEG400-based):

This formulation was utilized in a murine model of JAK2V617F myeloproliferative neoplasm.[8]

-

Components:

-

BMS-911543 powder

-

20% Citrate buffer

-

80% Polyethylene glycol 400 (PEG400)

-

-

Protocol:

-

Weigh the required amount of BMS-911543 powder based on the desired concentration and the total volume of the dosing solution.

-

Prepare the vehicle by mixing 20% citrate buffer and 80% PEG400.

-

Add the BMS-911543 powder to the vehicle.

-

Briefly sonicate the mixture to ensure complete dissolution and create a homogenous solution.

-

Store aliquots at -20°C.

-

Formulation B (DMSO/PEG300/Tween-80/Saline-based):

This is a general protocol for preparing a clear solution of BMS-911543 suitable for in vivo administration.[3]

-

Components:

-

BMS-911543 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% sodium chloride in ddH₂O)

-

-

Protocol (for a 1 mL working solution):

-

Prepare a stock solution of BMS-911543 in DMSO (e.g., 25.0 mg/mL).

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the BMS-911543 DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of saline to reach the final volume of 1 mL and mix well. This protocol yields a clear solution of ≥ 2.5 mg/mL.[3]

-

2. In Vivo Administration Protocol (Oral Gavage)

This protocol is based on studies using a pancreatic cancer model and a myeloproliferative neoplasm model.[5][8]

-

Materials:

-

Mice (specific model as required by the study)

-

Prepared BMS-911543 dosing solution

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

-

-

Procedure:

-

Weigh each mouse to determine the correct volume of the dosing solution to administer. The dosing volume is typically around 100 µL per mouse.[8]

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus.

-

Slowly administer the BMS-911543 solution.

-

Monitor the mouse for any signs of distress after administration.

-

For long-term studies, record the weight of the mice weekly and adjust the dosing volume accordingly.[8]

-

3. Pharmacodynamic Analysis of pSTAT5 Inhibition

This protocol describes the assessment of target engagement by measuring the phosphorylation of STAT5 in relevant tissues.[5][8]

-

Materials:

-

Tissues from treated and vehicle control mice (e.g., tumor, spleen, bone marrow)

-

Reagents for immunohistochemistry (IHC) or Western blotting

-

Antibodies against total STAT5 and phosphorylated STAT5 (pSTAT5)

-

-

Procedure:

-

Euthanize mice at predetermined time points after the final dose of BMS-911543.

-

Collect tissues of interest (e.g., tumor, spleen).

-

Process the tissues for either IHC or Western blotting.

-